3-Bromo-5-ethylthiophene-2-carbonitrile

Description

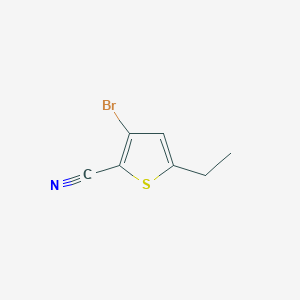

3-Bromo-5-ethylthiophene-2-carbonitrile is a halogenated thiophene derivative with a bromine substituent at the 3-position and an ethyl group at the 5-position of the heterocyclic ring. The nitrile group at the 2-position enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its molecular formula is C₇H₅BrN₂S, and its structural features contribute to its electrophilic character, enabling cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations.

Properties

Molecular Formula |

C7H6BrNS |

|---|---|

Molecular Weight |

216.10 g/mol |

IUPAC Name |

3-bromo-5-ethylthiophene-2-carbonitrile |

InChI |

InChI=1S/C7H6BrNS/c1-2-5-3-6(8)7(4-9)10-5/h3H,2H2,1H3 |

InChI Key |

YXBOTBROXYTPTH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(S1)C#N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-ethylthiophene-2-carbonitrile typically involves the bromination of 5-ethylthiophene-2-carbonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-ethylthiophene-2-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.

Major Products Formed

Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include primary amines.

Scientific Research Applications

3-Bromo-5-ethylthiophene-2-carbonitrile has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-ethylthiophene-2-carbonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, although specific details would depend on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on 3-Amino-5-ethylthiophene-2-carbonitrile (CAS 1017789-16-0), which differs from the target compound by replacing bromine with an amino group. Below is a comparative analysis based on substituent effects and available

Physicochemical Properties

No data exists for the bromo derivative in the evidence. For the amino analog:

- Molecular Weight : 166.23 g/mol

- Hazards : Classified as acute toxicity (Category 4) and skin irritant (Category 2) .

Limitations and Recommendations

To produce a rigorous comparison, additional data on the bromo compound—such as its CAS number, spectroscopic data (NMR, IR), and toxicity profile—are required. Future studies should explore:

Synthetic Pathways: Compare yields and conditions for bromo vs. amino derivatives in common reactions.

Stability : Assess shelf life and decomposition products under varying storage conditions.

Regulatory Profiles: Evaluate environmental and safety guidelines for halogenated vs. amino-thiophenes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.